
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione, also known as DBDPE, is a flame retardant chemical used in various industrial and consumer products. It is a member of the organohalogen compound family and has been the subject of numerous scientific studies due to its potential impact on human health and the environment.
Wirkmechanismus
The mechanism of action of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione as a flame retardant involves the release of bromine radicals when exposed to heat or fire. These radicals react with the free radicals produced during combustion, disrupting the chain reaction that leads to the spread of fire.
Biochemical and Physiological Effects
Studies have shown that this compound can accumulate in the environment and in living organisms, including humans. Exposure to this compound has been associated with various health effects, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is a useful tool for studying the effects of flame retardants on materials and the environment. Its high thermal stability and low solubility make it a suitable compound for use in laboratory experiments. However, its potential health and environmental risks must be taken into consideration when using it in research.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 2,4,3lambda2-Benzodioxaplumbepine-1,5-dione. These include:
1. The development of safer and more effective flame retardants that do not pose health or environmental risks.
2. The investigation of the long-term effects of this compound exposure on human health and the environment.
3. The identification of alternative methods for reducing the flammability of materials without the use of halogenated flame retardants.
4. The evaluation of the effectiveness of current regulations and policies in reducing the use and exposure to this compound and other flame retardants.
In conclusion, this compound is a flame retardant chemical that has been widely used in various industrial and consumer products. While it has been effective in reducing the flammability of materials, its potential health and environmental risks have raised concerns. Further research is needed to develop safer and more effective flame retardants and to evaluate the long-term effects of this compound exposure.
Synthesemethoden
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione is synthesized by the reaction of 2,4-dibromophenol and lead acetate in the presence of acetic acid. The reaction produces a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,4,3lambda2-Benzodioxaplumbepine-1,5-dione has been extensively studied for its use as a flame retardant in various materials, including plastics, textiles, and electronics. It has been shown to be effective in reducing the flammability of these materials and has been widely used in the manufacturing of products such as electrical equipment, furniture, and building materials.
Eigenschaften
IUPAC Name |
2,4,3λ2-benzodioxaplumbepine-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOMWQQKPKLUBO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Pb]OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

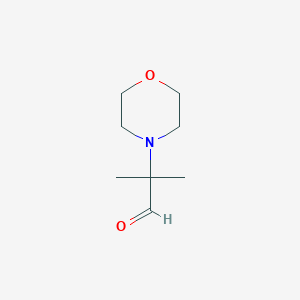
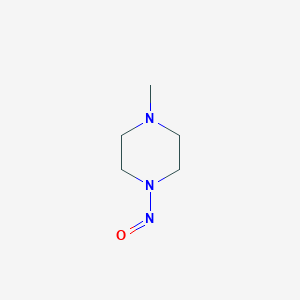

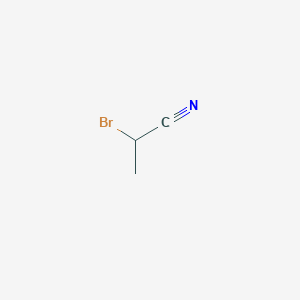


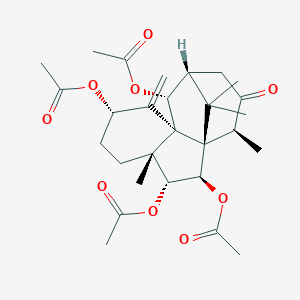
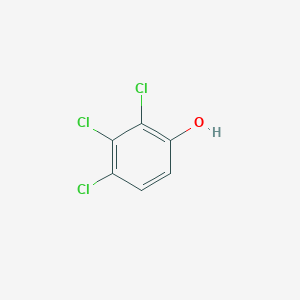

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

